

Olopatadine-d3 N-Oxide chemical properties

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

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Olopatadine-d3 N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Olopatadine-d3 N-Oxide**, a labeled metabolite of the antihistaminic drug Olopatadine. This document is intended to serve as a valuable resource for professionals in research and development, providing key data on its chemical identity, properties, and analytical considerations.

Chemical and Physical Properties

Olopatadine-d3 N-Oxide is the deuterated form of Olopatadine N-Oxide, which is a metabolite of Olopatadine.^{[1][2]} The incorporation of three deuterium atoms on one of the N-methyl groups makes it a useful internal standard for pharmacokinetic and metabolic studies.

Table 1: General Chemical Properties

Property	Value	Reference
Chemical Name	11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid	[2]
Synonyms	(Z)-3-(2-(Carboxymethyl)dibenzo(b,e)oxepin-11(6H)-ylidene(-N,N-dimethylpropan-1-amine-d3 oxide	N/A
CAS Number	1246832-94-9	[2]
Molecular Formula	C ₂₁ H ₂₀ D ₃ NO ₄	[2]
Molecular Weight	356.43 g/mol	[2]
Appearance	Pale Yellow Solid	[2]
Melting Point	108-112°C (decomposes)	[3]
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere	[2]

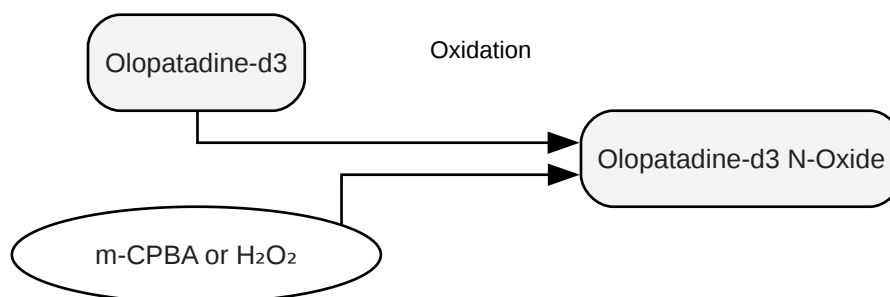
Synthesis and Metabolism

Proposed Synthesis

While a specific, detailed synthesis protocol for **Olopatadine-d3 N-Oxide** is not readily available in the public domain, a general synthetic route can be proposed. The synthesis would likely start with a deuterated analogue of Olopatadine, which is then oxidized to the corresponding N-oxide. The synthesis of Olopatadine itself has been described in various patents, often involving a Wittig reaction as a key step to introduce the dimethylaminopropylidene side chain.

A plausible final step for the synthesis of **Olopatadine-d3 N-Oxide** would be the oxidation of Olopatadine-d3 using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-

CPBA) or hydrogen peroxide.

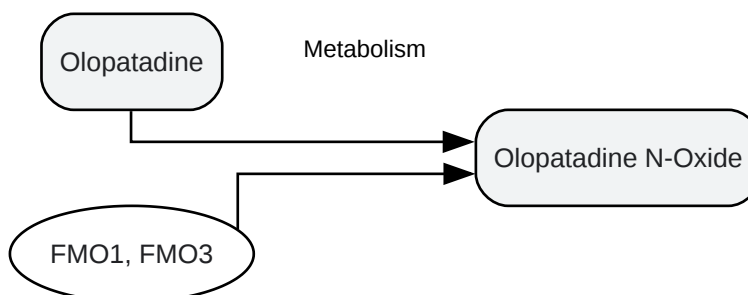


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Figure 1: Proposed final step in the synthesis of **Olopatadine-d3 N-Oxide**.

Metabolic Pathway

Olopatadine N-Oxide is a known metabolite of Olopatadine.[1][3] In humans, Olopatadine undergoes hepatic metabolism to a limited extent. The N-oxide metabolite is formed through the action of flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. [4]



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Figure 2: Metabolic conversion of Olopatadine to Olopatadine N-Oxide.

Analytical Methodologies

Detailed experimental protocols for the analysis of **Olopatadine-d3 N-Oxide** are not publicly available. However, based on the analytical methods developed for Olopatadine and its impurities, a general approach can be outlined. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of Olopatadine.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of **Olopatadine-d3 N-Oxide**. The purity of commercially available Olopatadine N-Oxide is often stated as >95% by HPLC.[1]

Table 2: General HPLC Parameters for Olopatadine Analysis

Parameter	Typical Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol)
Detection	UV at a specific wavelength (e.g., 298 nm for Olopatadine)
Flow Rate	1.0 mL/min
Injection Volume	10-20 µL

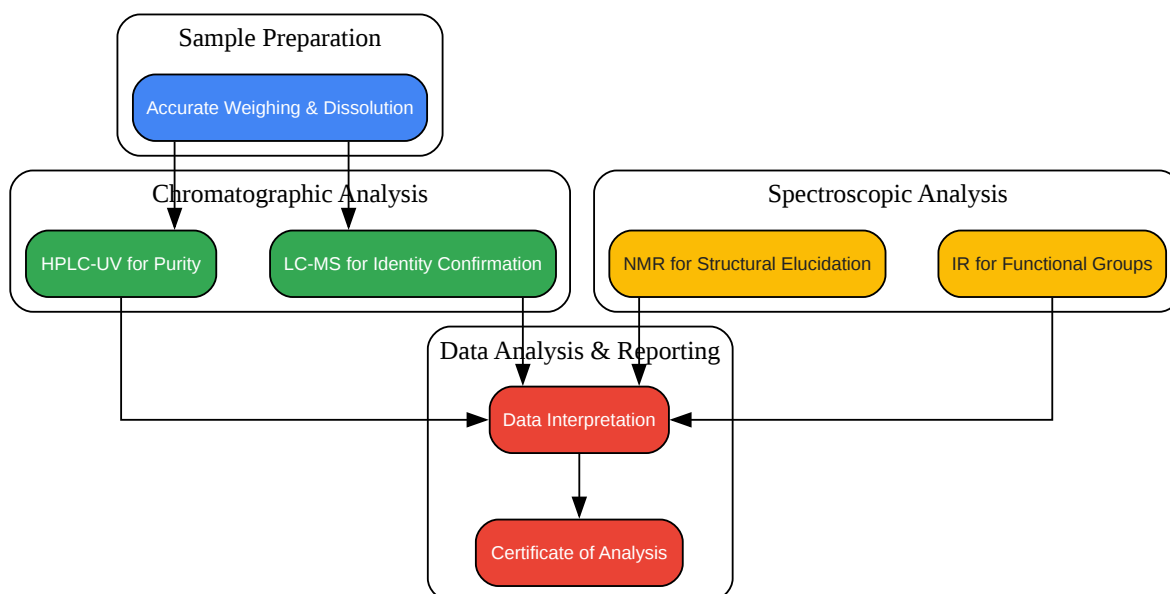
Note: These are general parameters and would require optimization for the specific analysis of **Olopatadine-d3 N-Oxide**.

Mass Spectrometry (MS)

While specific mass spectra for **Olopatadine-d3 N-Oxide** are not found in the search results, predicted mass spectrometry data for the non-deuterated Olopatadine N-oxide is available and can serve as a reference. The mass spectrum of the deuterated compound would be expected to show a mass shift corresponding to the three deuterium atoms.

General Analytical Workflow

The characterization and quality control of a reference standard like **Olopatadine-d3 N-Oxide** would typically follow a structured workflow.



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Figure 3: A general experimental workflow for the characterization of a chemical reference standard.

Spectroscopic Data

Detailed spectroscopic data such as ^1H NMR, ^{13}C NMR, and IR spectra for **Olopatadine-d3 N-Oxide** are not publicly available. Researchers would need to acquire this data through their own experimental analysis. For mass spectrometry, as mentioned, a mass shift of +3 Da compared to the non-deuterated standard would be expected.

Conclusion

Olopatadine-d3 N-Oxide is a critical tool for researchers studying the metabolism and pharmacokinetics of Olopatadine. This guide has summarized the key available chemical properties and provided a framework for its synthesis and analysis. While detailed experimental

protocols and spectroscopic data are not widely published, the information presented here, based on the properties of the non-deuterated analogue and general chemical principles, offers a solid foundation for its use in a research setting. Further experimental work is necessary to fully characterize this labeled compound.

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